![molecular formula C13H16N4O2 B13879355 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C13H14N4O2. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a nitrophenyl group and a propanenitrile moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-nitrophenylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic addition of the piperazine nitrogen to the acrylonitrile, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)piperazine: Lacks the propanenitrile moiety but shares the nitrophenyl-piperazine core.
3-(4-(4-Nitrophenyl)piperazin-1-yl)propanamide: Similar structure with an amide group instead of a nitrile group.
N-(4-(4-Nitrophenyl)piperazin-1-yl)acetamide: Contains an acetamide group instead of a propanenitrile moiety.
Uniqueness
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile is unique due to the presence of the propanenitrile group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C13H16N4O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,7-11H2 |
InChI Key |
MQBPCRCXGBYTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



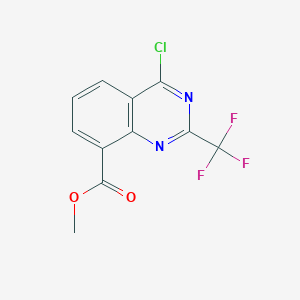
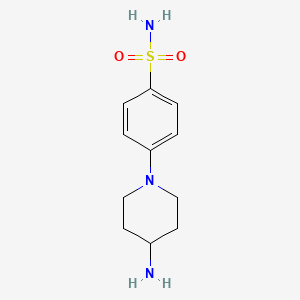
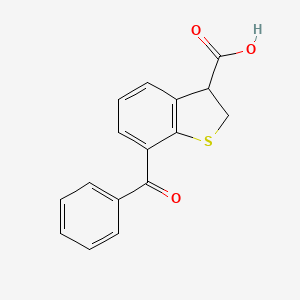

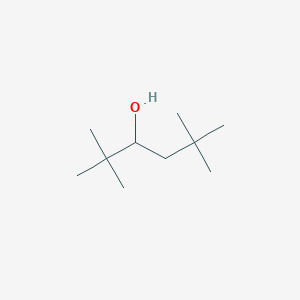
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
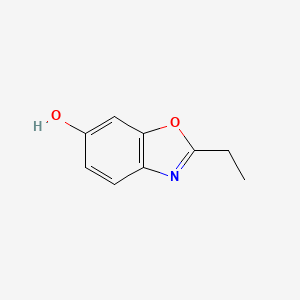

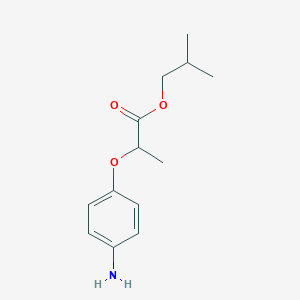
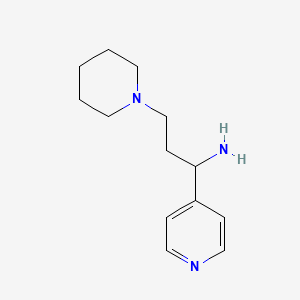
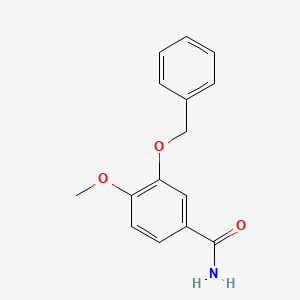
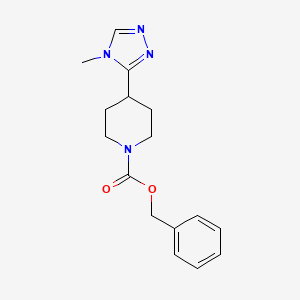
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
